![molecular formula C13H10BrNO3S B15092915 (2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15092915.png)
(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid
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Overview
Description
3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid is a complex organic compound featuring a thiazole ring, a bromine atom, and a prop-2-enoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid typically involves multiple stepsThe final step involves the formation of the prop-2-enoic acid group through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid is a synthetic organic molecule with a unique structure, including a brominated phenyl group, a thiazole moiety, and an acrylic acid functional group. The acrylic acid functional group is known for its reactivity and potential biological activity. The presence of the thiazole ring contributes to the compound's chemical properties, making it a candidate for applications in pharmaceuticals and biochemistry.
Scientific Research Applications
Research into compounds similar to this compound suggests that it may exhibit various pharmacological effects. The specific biological mechanisms and efficacy of this compound would require further investigation through targeted bioassays. The uniqueness of this compound lies in its combination of both an acrylic acid functionality and a brominated thiazole derivative. This dual functionality potentially allows for enhanced reactivity and biological activity compared to other similar compounds.
(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid is a complex organic molecule characterized by its unique structural features, including a brominated aromatic ring, a methoxy group, and a thiazole moiety. This compound belongs to the class of acrylic acids, which are known for their diverse biological activities and potential therapeutic applications. The presence of the thiazole group often enhances the pharmacological properties of such compounds, making them of interest in medicinal chemistry.
The biological activity of (2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid has been evaluated through various assays. Compounds with similar structures often exhibit computer-aided prediction tools that have been utilized to assess the potential biological activities based on the compound's structural features, indicating promising avenues for further research and development.
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-2-(1,3-thiazol-4-yl)phenol | Bromine-substituted phenolic structure | Antimicrobial |
4-(Thiazol-2-yloxy)benzoic acid | Thiazole linked to carboxylic acid | Anti-inflammatory |
2-Amino-N-(thiazol-4-yl)benzamide | Amino group on thiazole | Anticancer |
5-Methoxyindole | Indole ring with methoxy group | Anticancer properties |
2-Methylthiazole | Simple thiazole structure | Antimicrobial activity |
4-Bromophenol | Brominated phenolic compound | Antioxidant effects |
Mechanism of Action
The mechanism of action of 3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and prop-2-enoic acid group can also participate in various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Another thiazole derivative with a bromine atom, used in organic synthesis.
5-Bromothiazole: A simpler thiazole compound with a bromine atom, used as an intermediate in chemical synthesis.
Uniqueness
3-[5-Bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring, bromine atom, and prop-2-enoic acid group allows for diverse applications and interactions that are not observed in simpler compounds .
Biological Activity
(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid is a synthetic compound characterized by its unique molecular structure, which includes a brominated phenyl group and a thiazole moiety. Its molecular formula is C13H10BrNO3S, with a molecular weight of 340.19 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The compound features an acrylic acid functional group, known for its reactivity. The presence of the thiazole ring enhances its chemical properties, making it a candidate for various biological applications. The structural characteristics are summarized in the following table:
Property | Value |
---|---|
Chemical Name | This compound |
Molecular Formula | C13H10BrNO3S |
Molecular Weight | 340.19 g/mol |
CAS Number | Not specified |
Biological Activity
Research into the biological activity of compounds similar to this compound suggests that it may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds with thiazole moieties have been noted for their antimicrobial properties. Similar compounds have shown efficacy against various bacteria and fungi.
- Anti-inflammatory Effects : The thiazole structure is often associated with anti-inflammatory activity, potentially making this compound useful in treating inflammatory diseases .
- Anticancer Potential : The unique combination of bromine and thiazole may enhance the compound's ability to inhibit cancer cell proliferation. Studies on structurally related compounds indicate potential anticancer properties .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Antimicrobial Studies : A study on thiazole derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of bromine in the phenolic structure was correlated with enhanced activity .
- Anti-inflammatory Research : Research involving thiazole derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could exhibit similar effects .
- Anticancer Activity : A study focusing on thiazole-containing compounds revealed that they could induce apoptosis in cancer cell lines, indicating potential as anticancer agents .
The specific biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The acrylic acid functionality may allow for interactions with various enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and cancer progression.
Properties
Molecular Formula |
C13H10BrNO3S |
---|---|
Molecular Weight |
340.19 g/mol |
IUPAC Name |
(E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H10BrNO3S/c14-10-2-3-12(9(5-10)1-4-13(16)17)18-6-11-7-19-8-15-11/h1-5,7-8H,6H2,(H,16,17)/b4-1+ |
InChI Key |
CGNXDYXPCDKBEL-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C/C(=O)O)OCC2=CSC=N2 |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)OCC2=CSC=N2 |
Origin of Product |
United States |
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